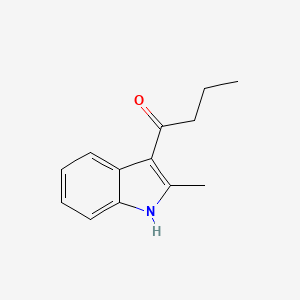![molecular formula C16H16ClN3O2 B15211883 Ethanol, 2-[2-[[5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]amino]ethoxy]- CAS No. 393855-79-3](/img/structure/B15211883.png)
Ethanol, 2-[2-[[5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]amino]ethoxy]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-((5-((4-Chlorophenyl)ethynyl)pyrimidin-4-yl)amino)ethoxy)ethanol is a complex organic compound that features a pyrimidine ring substituted with a 4-chlorophenyl ethynyl group and an ethoxyethanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((5-((4-Chlorophenyl)ethynyl)pyrimidin-4-yl)amino)ethoxy)ethanol typically involves multiple steps:
Formation of the 4-chlorophenyl ethynyl intermediate: This step involves the coupling of 4-chlorophenylacetylene with a suitable halide using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling.
Synthesis of the pyrimidine core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors, such as amidines and β-dicarbonyl compounds.
Coupling of the pyrimidine core with the 4-chlorophenyl ethynyl intermediate: This step involves the use of a suitable base and solvent to facilitate the coupling reaction.
Introduction of the ethoxyethanol moiety: The final step involves the reaction of the coupled product with ethoxyethanol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyethanol moiety, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the ethynyl group, potentially leading to the formation of dihydropyrimidine derivatives or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydropyrimidine derivatives, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, such as enzyme activity or receptor binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals or materials.
作用机制
The mechanism of action of 2-(2-((5-((4-Chlorophenyl)ethynyl)pyrimidin-4-yl)amino)ethoxy)ethanol depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The ethynyl and pyrimidine moieties may play a crucial role in the binding affinity and specificity of the compound.
相似化合物的比较
Similar Compounds
2-aminopyrimidin-4(3H)-one: This compound shares the pyrimidine core but lacks the ethynyl and ethoxyethanol moieties.
4-chlorophenylacetylene: This compound shares the 4-chlorophenyl ethynyl group but lacks the pyrimidine and ethoxyethanol moieties.
Ethoxyethanol: This compound shares the ethoxyethanol moiety but lacks the pyrimidine and ethynyl groups.
Uniqueness
2-(2-((5-((4-Chlorophenyl)ethynyl)pyrimidin-4-yl)amino)ethoxy)ethanol is unique due to the combination of its structural features, which confer specific chemical and biological properties
属性
CAS 编号 |
393855-79-3 |
|---|---|
分子式 |
C16H16ClN3O2 |
分子量 |
317.77 g/mol |
IUPAC 名称 |
2-[2-[[5-[2-(4-chlorophenyl)ethynyl]pyrimidin-4-yl]amino]ethoxy]ethanol |
InChI |
InChI=1S/C16H16ClN3O2/c17-15-5-2-13(3-6-15)1-4-14-11-18-12-20-16(14)19-7-9-22-10-8-21/h2-3,5-6,11-12,21H,7-10H2,(H,18,19,20) |
InChI 键 |
ISHIOBAYEDRCRQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C#CC2=CN=CN=C2NCCOCCO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidin-5-yl]ethan-1-one](/img/structure/B15211800.png)
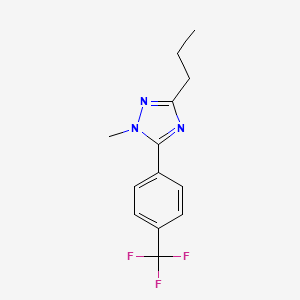
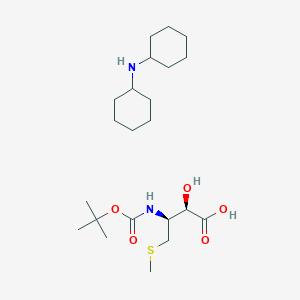
![8-Quinolinol, 7,7'-[(4-methoxyphenyl)methylene]bis-](/img/structure/B15211824.png)
![2,2,2-Trifluoro-N-{5-[(1,3-thiazol-2-yl)sulfamoyl]quinolin-8-yl}acetamide](/img/structure/B15211827.png)
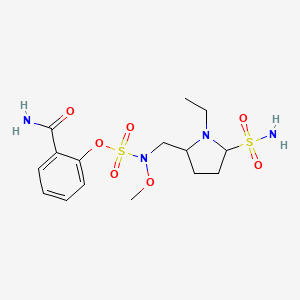
![5-[2-(3,5-Dimethoxyanilino)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B15211841.png)
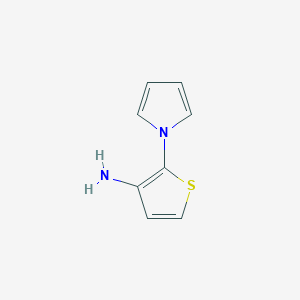
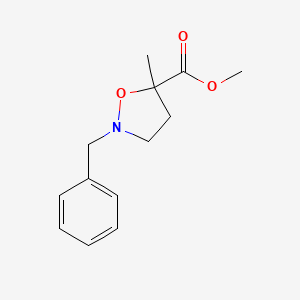
![2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(octyl)amino)ethanol](/img/structure/B15211852.png)
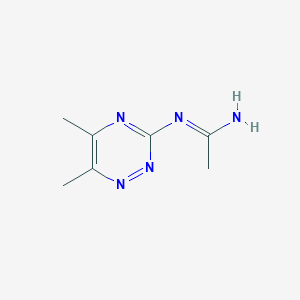
![8-Chloro-5-[2-(3,4-dichlorophenyl)ethyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B15211864.png)
![[(2R,3S,5R)-5-[6-(dibenzoylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B15211874.png)
